molecular formula C23H13BrN4O B12270169 2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole

2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12270169
M. Wt: 441.3 g/mol
InChI Key: AHXKGLNFBVGDSR-UHFFFAOYSA-N
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Description

2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole is a complex heterocyclic compound. It features a unique structure that integrates a bromobenzimidazole moiety, a quinoline ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole derivative, followed by the formation of the quinoline ring. The final step involves the cyclization to form the oxadiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria. The exact pathways and molecular targets are still under investigation, but its ability to interfere with critical biological processes makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and camptothecin, which are known for their antimalarial and anticancer activities, respectively.

    Benzimidazole derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.

    Oxadiazole derivatives: Such as furazolidone, which is used as an antibacterial agent.

Uniqueness

What sets 2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole apart is its unique combination of three different heterocyclic rings. This structure provides a versatile platform for chemical modifications, allowing for the development of compounds with tailored properties for specific applications. Its potential for multi-target interactions also makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H13BrN4O

Molecular Weight

441.3 g/mol

IUPAC Name

2-(3-bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C23H13BrN4O/c24-16-10-11-19-15(12-16)13-17(21-25-18-8-4-5-9-20(18)28(19)21)23-27-26-22(29-23)14-6-2-1-3-7-14/h1-13H

InChI Key

AHXKGLNFBVGDSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65

Origin of Product

United States

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